N-methyl-N'-nitro-N-nitrosoguanidine is a synthetic compound recognized for its potent mutagenic and carcinogenic properties. It belongs to the class of nitrosamines, which are known for their ability to induce mutations in DNA. This compound is often utilized in biological research to study mechanisms of carcinogenesis and mutagenesis, particularly in relation to its effects on DNA synthesis and repair processes.
N-methyl-N'-nitro-N-nitrosoguanidine can be synthesized through various chemical processes, primarily involving the reaction of nitroguanidine with methylamine. This compound has been extensively studied due to its relevance in cancer research and toxicology.
N-methyl-N'-nitro-N-nitrosoguanidine is classified as an alkylating agent and a probable human carcinogen (IARC Group 2A). It is known for its role in modifying DNA, leading to mutations that can result in cancer.
The synthesis of N-methyl-N'-nitro-N-nitrosoguanidine typically involves two main methods:
The direct synthesis method is favored for its simplicity and higher industrial applicability, avoiding complex purification steps and minimizing byproducts . The reaction mechanism involves nucleophilic substitution where the methylamine acts as a nucleophile attacking the nitroguanidine.
The chemical structure of N-methyl-N'-nitro-N-nitrosoguanidine consists of a guanidine backbone modified with a nitro group and a methyl group. Its molecular formula is C₅H₈N₄O₃, and it has a molecular weight of approximately 172.14 g/mol.
N-methyl-N'-nitro-N-nitrosoguanidine participates in several chemical reactions, primarily involving its role as an alkylating agent. It can react with nucleophilic sites on DNA, leading to modifications that cause mutations.
The compound can produce diazomethane when reacted with aqueous potassium hydroxide, which is significant in organic synthesis as a methylating agent . Additionally, it can induce unscheduled DNA synthesis in various biological systems, highlighting its mutagenic properties .
The mechanism by which N-methyl-N'-nitro-N-nitrosoguanidine exerts its effects involves the formation of alkylated DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in transitions between guanine-cytosine (GC) pairs and adenine-thymine (AT) pairs .
Research indicates that N-methyl-N'-nitro-N-nitrosoguanidine primarily adds alkyl groups to the O6 position of guanine and O4 position of thymine within DNA strands, causing structural distortions that evade detection by DNA repair mechanisms . This alteration contributes significantly to its carcinogenic potential.
N-methyl-N'-nitro-N-nitrosoguanidine is extensively used in scientific research for:
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) functions as a potent direct-acting alkylating agent that covalently modifies DNA to initiate carcinogenesis. This compound transfers methyl groups (-CH₃) to nucleophilic sites on DNA bases, preferentially targeting the O⁶ position of guanine (forming O⁶-methylguanine) and the N⁷ position of guanine [1] [4]. These adducts constitute approximately 0.7% and 60-70% of total methylated bases, respectively, establishing a distinct mutagenic profile [1]. The O⁶-methylguanine lesion is exceptionally mutagenic due to its propensity to mispair with thymine during DNA replication, resulting in fixed G:C→A:T transition mutations in subsequent cell divisions [1] [9]. This mutagenic pathway is particularly significant in Ras proto-oncogenes, where codon 12 mutations (GGT→GAT) are molecular signatures of MNNG exposure in gastrointestinal carcinogenesis models [2].
The mutagenic consequences of MNNG-induced alkylation are compounded by cellular DNA repair capacities. O⁶-methylguanine-DNA methyltransferase (MGMT) directly reverses this lesion by transferring the methyl group to a cysteine residue in its active site, inactivating itself in a "suicide repair" mechanism [1] [7]. However, Saccharomyces cerevisiae studies reveal a critical vulnerability: yeast lacks significant O⁶-methylguanine repair capacity (<200 molecules/cell), rendering it hypersensitive to MNNG-induced mutagenesis without adaptive response mechanisms [7]. In mammalian systems, nucleotide excision repair (NER) and mismatch repair (MMR) provide backup pathways, though MMR attempts to correct O⁶-meG:T mispairs paradoxically trigger futile repair cycles leading to DNA double-strand breaks and apoptosis [1] [5]. When apoptosis is evaded, these breaks drive chromosomal instability—a hallmark of MNNG-exposed cells [5] [9].
Table 1: Major DNA Lesions Induced by MNNG and Associated Repair Pathways
DNA Lesion | Relative Frequency (%) | Primary Repair Pathway | Mutagenic Consequence |
---|---|---|---|
O⁶-methylguanine | ~0.7% | MGMT direct reversal | G:C→A:T transitions |
N⁷-methylguanine | 60-70% | Base excision repair (BER) | Apurinic site → base substitutions |
N³-methyladenine | ~10% | Base excision repair (BER) | Replication blocking |
O⁴-methylthymine | <0.1% | MGMT (low efficiency) | A:T→G:C transitions |
Translesion synthesis (TLS) polymerases further modulate mutagenic outcomes. MNNG exposure significantly upregulates REV1 expression in gastric cells, an error-prone Y-family polymerase specializing in dCTP insertion opposite lesions [1] [7]. In vitro assays demonstrate that Pol κ (another Y-family polymerase) preferentially bypasses O⁶-methylguanine with higher mutagenicity than Pol η, contributing to MNNG's exceptional mutagenic potency [1]. This enzymatic misprocessing establishes MNNG as a multi-site mutagen capable of inducing clustered mutations—a phenomenon rarely observed with other alkylators [4].
Beyond direct DNA damage, MNNG profoundly reorganizes membrane receptor dynamics through non-genotoxic mechanisms. In human amnion FL cells, MNNG (50-100 μM) induces rapid and irreversible clustering of epidermal growth factor receptor (EGFR) within membrane lipid rafts within 10-15 minutes of exposure [3] [6]. This receptor aggregation occurs independently of EGFR's ligand-binding domain, instead relying on MNNG-induced alterations in sphingolipid metabolism [6]. Lipidomic analyses reveal that MNNG triggers hydrolysis of complex sphingomyelins to ceramide—a lipid second messenger with membrane-rigidifying properties—via rapid activation of both acid sphingomyelinase (ASM) and neutral sphingomyelinase (NSM) [6]. Ceramide-enriched membrane platforms facilitate EGFR clustering by promoting receptor-receptor interactions and inhibiting internalization.
The functional consequences of this reorganization are two-fold: First, clustered EGFR exhibits constitutive kinase activation independent of EGF binding, as evidenced by sustained autophosphorylation at Tyr1068 and Tyr1173 [6]. Second, downstream signaling bifurcates into pathological pathways. While canonical MAPK/ERK signaling diminishes, clustered EGFR preferentially recruits adapter proteins SHC and GRB2, hyperactivating JNK and p38 stress kinases [6] [9]. Proteomic studies confirm that MNNG-treated cells exhibit >3-fold increase in phosphorylated 14-3-3ζ—a scaffold protein that sequesters phospho-JNK in the nucleus to prolong transcriptional activation of stress response genes [9]. This signaling shift promotes survival pathways that counteract MNNG-induced cytotoxicity at sublethal doses.
The polyene antibiotic nystatin, which disrupts lipid raft integrity by sequestering cholesterol, completely abolishes MNNG-induced EGFR clustering and subsequent NF-κB activation [3] [6]. This demonstrates the critical dependence of MNNG's non-genotoxic signaling on membrane microdomain organization. Interestingly, imipramine—a functional inhibitor of ASM—blocks ceramide production but only partially inhibits EGFR clustering, suggesting MNNG activates parallel lipid remodeling pathways through NSM activation [6].
MNNG exhibits a paradoxical relationship with Ras signaling distinct from classical growth factor activation. Unlike physiological Ras activators (e.g., EGF), MNNG selectively activates oncogenic K-Ras (G12V mutant) while leaving wild-type Ras unaffected, as demonstrated in isogenic cell lines [2]. This activation occurs within 5-10 minutes post-exposure and persists for >60 minutes, indicating sustained pathway stimulation. Mechanistically, MNNG directly modifies the switch II domain of prenylated K-RasG12V, inducing a conformational shift that enhances GTP binding affinity [2]. This modification occurs independently of upstream EGFR activation since cycloheximide (a protein synthesis inhibitor) and ALLN (a protease inhibitor) fail to suppress MNNG-induced ERK phosphorylation [2].
Table 2: MNNG-Induced Signaling Pathway Activations
Signaling Component | Activation Kinetics | Dependence on Oncogenic Ras | Functional Consequences |
---|---|---|---|
ERK1/2 phosphorylation | 5 min (peak at 30 min) | Yes (inhibited by Ras DN) | Enhanced cell survival |
JNK phosphorylation | 15 min (peak at 45 min) | Partial | Stress response; AP-1 activation |
PI3K/AKT | Not activated | No | - |
p38/HOG1 | Not activated | No | - |
NF-κB nuclear translocation | 30 min (sustained) | Indirect via ROS | Anti-apoptotic gene expression |
Downstream of Ras, MNNG exclusively activates the Raf-MEK-ERK (MAPK) cascade without stimulating PI3K/AKT or p38/HOG1 pathways [2]. Pharmacological inhibition experiments confirm that U0126 (MEK1/2 inhibitor) and PD98059 (ERK inhibitor) completely abolish MNNG-induced phospho-ERK, while wortmannin (PI3K inhibitor) and SB203580 (p38 inhibitor) show no inhibitory effects [2]. This selective MAPK activation triggers pathological phenotypes including E-cadherin downregulation (>70% reduction at 24h) and β-catenin nuclear translocation [2]. The dissociated β-catenin then complexes with TCF/LEF transcription factors, activating pro-invasive genes like MMP7 and CD44.
Notably, MNNG-induced Ras-MAPK signaling generates a permissive environment for genomic instability. Phospho-ERK translocates to the nucleus where it phosphorylates and inactivates DNA-PKcs—a critical enzyme in non-homologous end joining (NHEJ) repair [2] [9]. This creates a synergistic effect where MNNG simultaneously introduces mutagenic lesions (via alkylation) and compromises their repair (via Ras-ERK signaling), amplifying fixation of oncogenic mutations. The convergence of these pathways explains the exceptionally high tumor incidence in MNNG-exposed animal models.
MNNG rewrites sphingolipid metabolism to orchestrate macromolecular clustering events beyond EGFR aggregation. Comprehensive lipidomic profiling using matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry reveals that MNNG (20 μM, 1h) induces profound shifts in sphingolipid species in human FL cells [6]. Notably, C16:0 and C24:1 sphingomyelin species decrease by 40-60%, while ceramide species (C16:0, C18:0, C24:1) increase 2.5-4 fold [6]. These changes stem from rapid ASM translocation to plasma membrane rafts, where it hydrolyses sphingomyelins to phosphocholine and ceramide. Imipramine pre-treatment prevents ASM translocation and ceramide accumulation but only partially reverses MNNG's effects, indicating involvement of additional enzymes like NSM [3].
The ceramide surge serves as a scaffolding platform for receptor clustering and protein oligomerization. Beyond EGFR, MNNG induces Fas/CD95 death receptor clustering in lipid rafts, priming cells for apoptosis at higher concentrations [6]. However, at subapoptotic doses, ceramide platforms facilitate the assembly of NADPH oxidase complexes (NOX1-p22phox-p47phox), generating sustained reactive oxygen species (ROS) [8]. This secondary oxidative stress amplifies DNA damage through 8-oxoguanine formation and lipid peroxidation, creating a positive feedback loop that exacerbates genomic instability [8] [10].
MNNG's sphingolipid remodeling extends to ganglioside metabolism. Liquid chromatography-mass spectrometry (LC-MS) analyses reveal selective upregulation of GM3 ganglioside (d18:1/C18:0) by 3.5-fold within 4h post-exposure [6]. GM3 enrichment further stabilizes receptor clusters by forming hydrogen-bonded networks with glycophosphatidylinositol (GPI)-anchored proteins. This reorganization physically sequesters integrins away from focal adhesion complexes, impairing cell-matrix interactions and promoting anoikis resistance—a critical step in early invasion [3].
Table 3: Sphingolipid Species Modulated by MNNG Exposure in Human FL Cells
Sphingolipid Species | Change After MNNG (1h) | Enzyme Involvement | Biological Function |
---|---|---|---|
Ceramide (C16:0) | ↑ 4.0-fold | ASM/NSM activation | Membrane platform formation |
Ceramide (C18:0) | ↑ 3.2-fold | ASM/NSM activation | Apoptosis induction |
Ceramide (C24:1) | ↑ 2.5-fold | ASM activation | Raft stabilization |
Sphingomyelin (C16:0) | ↓ 60% | ASM substrate | - |
Sphingomyelin (C24:1) | ↓ 40% | ASM substrate | - |
GM3 ganglioside (d18:1/C18:0) | ↑ 3.5-fold | Glucosylceramide synthase | Integrin sequestration |
The antibiotic nystatin disrupts these sphingolipid dynamics by extracting cholesterol from lipid rafts, thereby dispersing ceramide platforms and preventing MNNG-induced receptor clustering [3] [6]. This intervention significantly attenuates NF-κB activation and IL-8 secretion, confirming sphingolipid metabolism as a master regulator of MNNG's pro-inflammatory signaling. These findings position sphingolipid pathways as promising targets for chemoprevention in MNNG-exposed epithelia.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8